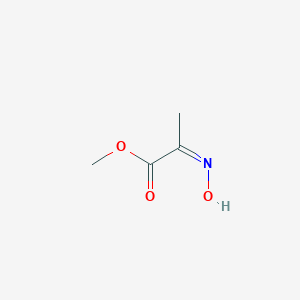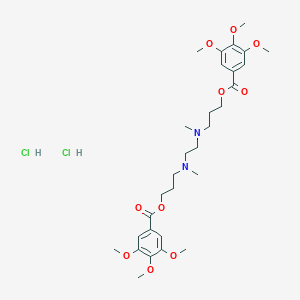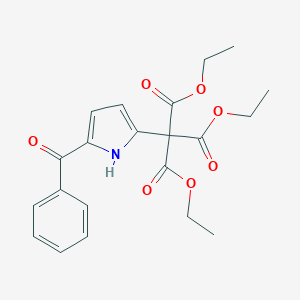
methyl (2Z)-2-hydroxyiminopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2Z)-2-hydroxyiminopropanoate, also known as MHI, is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. MHI is a versatile molecule that can be synthesized using different methods and has been shown to possess several biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Methyl (2Z)-2-hydroxyiminopropanoate has been shown to possess several scientific research applications, including its use as a reagent in the synthesis of various compounds, such as β-lactams and β-hydroxy-α-amino acids. methyl (2Z)-2-hydroxyiminopropanoate has also been used as a building block in the synthesis of cyclic peptides and as a ligand in the preparation of metal complexes. In addition, methyl (2Z)-2-hydroxyiminopropanoate has been shown to possess antimicrobial properties and has been used as an antibacterial and antifungal agent.
Mecanismo De Acción
The mechanism of action of methyl (2Z)-2-hydroxyiminopropanoate is not fully understood. However, it is believed that methyl (2Z)-2-hydroxyiminopropanoate exerts its effects by inhibiting the activity of enzymes, such as aminotransferases and aldolases, which are involved in various metabolic pathways. methyl (2Z)-2-hydroxyiminopropanoate has also been shown to inhibit the growth of bacteria and fungi by disrupting the integrity of their cell walls.
Efectos Bioquímicos Y Fisiológicos
Methyl (2Z)-2-hydroxyiminopropanoate has been shown to possess several biochemical and physiological effects. methyl (2Z)-2-hydroxyiminopropanoate has been shown to inhibit the activity of enzymes involved in the biosynthesis of amino acids, such as serine and glycine. methyl (2Z)-2-hydroxyiminopropanoate has also been shown to inhibit the activity of enzymes involved in the glycolytic pathway, such as aldolases and enolases. In addition, methyl (2Z)-2-hydroxyiminopropanoate has been shown to possess antioxidant properties and has been used as a scavenger of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (2Z)-2-hydroxyiminopropanoate possesses several advantages and limitations for lab experiments. One advantage of methyl (2Z)-2-hydroxyiminopropanoate is its versatility, as it can be synthesized using different methods and can be used as a building block in the synthesis of various compounds. Another advantage of methyl (2Z)-2-hydroxyiminopropanoate is its antimicrobial properties, which make it a useful reagent in microbiology research. However, one limitation of methyl (2Z)-2-hydroxyiminopropanoate is its instability in solution, which can lead to the formation of impurities and affect the reproducibility of experiments.
Direcciones Futuras
There are several future directions for research on methyl (2Z)-2-hydroxyiminopropanoate. One direction is to explore the potential of methyl (2Z)-2-hydroxyiminopropanoate as a therapeutic agent for the treatment of bacterial and fungal infections. Another direction is to investigate the mechanism of action of methyl (2Z)-2-hydroxyiminopropanoate in more detail to better understand its effects on metabolic pathways. Furthermore, the synthesis of methyl (2Z)-2-hydroxyiminopropanoate derivatives with improved stability and activity could lead to the development of new compounds with diverse applications in various fields.
Conclusion:
In conclusion, Methyl (2Z)-2-hydroxyiminopropanoate is a versatile molecule that has gained significant attention in scientific research due to its diverse applications in various fields. methyl (2Z)-2-hydroxyiminopropanoate can be synthesized using different methods and has been shown to possess several biochemical and physiological effects. methyl (2Z)-2-hydroxyiminopropanoate has been used as a reagent in the synthesis of various compounds, as a building block in the synthesis of cyclic peptides, and as a ligand in the preparation of metal complexes. The antimicrobial properties of methyl (2Z)-2-hydroxyiminopropanoate make it a useful reagent in microbiology research, and the investigation of methyl (2Z)-2-hydroxyiminopropanoate derivatives could lead to the development of new compounds with diverse applications.
Métodos De Síntesis
Methyl (2Z)-2-hydroxyiminopropanoate can be synthesized using different methods, including the reaction of methyl glyoxalate with hydroxylamine hydrochloride or the reaction of methyl pyruvate with hydroxylamine hydrochloride. In both methods, the reaction proceeds in the presence of a base catalyst, such as sodium hydroxide or potassium carbonate, to yield methyl (2Z)-2-hydroxyiminopropanoate. The purity of the synthesized methyl (2Z)-2-hydroxyiminopropanoate can be improved using column chromatography or recrystallization.
Propiedades
Número CAS |
146917-98-8 |
|---|---|
Nombre del producto |
methyl (2Z)-2-hydroxyiminopropanoate |
Fórmula molecular |
C4H7NO3 |
Peso molecular |
117.1 g/mol |
Nombre IUPAC |
methyl (2Z)-2-hydroxyiminopropanoate |
InChI |
InChI=1S/C4H7NO3/c1-3(5-7)4(6)8-2/h7H,1-2H3/b5-3- |
Clave InChI |
GXUGQCNCLMAZCH-HYXAFXHYSA-N |
SMILES isomérico |
C/C(=N/O)/C(=O)OC |
SMILES |
CC(=NO)C(=O)OC |
SMILES canónico |
CC(=NO)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R,2R,3S,5S)-3-(3-Hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B130466.png)









